Methyl 4-amino-2,6-dimethylbenzoate
Overview
Description
Methyl 4-amino-2,6-dimethylbenzoate: is an organic compound with the molecular formula C10H13NO2 . It is a white crystalline powder that is soluble in most organic solvents such as ethanol and ether but insoluble in water . This compound is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-2,6-dimethylbenzoate can be synthesized from benzene derivatives. One common method involves the reaction of benzene with methanol in the presence of an acid catalyst to introduce the methyl groups. This is followed by a nitration reaction to introduce the amino group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-2,6-dimethylbenzoate can undergo oxidation reactions to form various .
Reduction: The compound can be reduced to form and other reduced products.
Substitution: It can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products:
Oxidation: Formation of and .
Reduction: Formation of and .
Substitution: Formation of various substituted benzoates .
Scientific Research Applications
Methyl 4-amino-2,6-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of and .
Biology: Studied for its potential and interactions with .
Medicine: Investigated for its potential use in and as a .
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate involves its interaction with various molecular targets and pathways . It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites . The compound may also interact with receptors and enzymes , influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Methyl 4-amino-2-methylbenzoate
- Methyl 4-amino-2,5-dimethylbenzoate
- Methyl 4-amino-2,6-dimethoxybenzoate
Uniqueness: Methyl 4-amino-2,6-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity . This makes it particularly useful in certain synthetic applications and research studies .
Properties
IUPAC Name |
methyl 4-amino-2,6-dimethylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDROOHFZHGXIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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